N-benzyl-N,4,6-trimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-N,4,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-9-12(2)16-14(15-11)17(3)10-13-7-5-4-6-8-13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXLAYTOVFZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from 2,4-Dichloropyrimidine
A foundational route involves sequential nucleophilic substitutions on 2,4-dichloropyrimidine. As demonstrated in Scheme 1 of, intermediates 2a–2r are generated by reacting 2,4-dichloropyrimidine with nucleophiles such as thiophenol or benzylamine. For N-benzyl-N,4,6-trimethylpyrimidin-2-amine, the protocol is adapted as follows:
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Chloride Displacement at Position 4 :
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2,4-Dichloropyrimidine is treated with sodium methoxide in methanol at 60°C to replace the chloride at position 4 with a methoxy group, yielding 2-chloro-4-methoxypyrimidine.
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Subsequent methylation at position 6 using dimethyl sulfate and potassium carbonate in DMF introduces the second methyl group.
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Benzylamine Substitution at Position 2 :
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The 2-chloro intermediate undergoes nucleophilic aromatic substitution with benzylamine in ethanol at 110°C for 8 hours, facilitated by catalytic HCl.
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This step achieves a yield of 83–92% for analogous compounds, as seen in the synthesis of N-(4-morpholinophenyl)-4-(phenylthio)pyrimidin-2-amine (3b).
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Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chloride displacement | NaOMe/MeOH, 60°C, 4 h | 89–95 |
| Methylation | (CH₃O)₂SO₂, K₂CO₃, DMF, 80°C, 6 h | 85–90 |
| Benzylamine addition | Benzylamine, EtOH, HCl, 110°C, 8 h | 83–92 |
Transition Metal-Catalyzed Coupling Methods
Buchwald–Hartwig Amination
Palladium-catalyzed coupling offers a regioselective pathway for introducing the benzyl group. Drawing from Scheme 3 in, the method involves:
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Catalytic System : Pd(OAc)₂/XPhos in toluene at 100°C.
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Substrate : 2-Chloro-4,6-dimethylpyrimidine reacts with benzylamine to form the C–N bond at position 2.
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Optimization : Ligand selection (XPhos vs. SPhos) and solvent polarity significantly impact yields. For example, XPhos in toluene achieves 78% yield for analogous compounds like 8j.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination. Steric hindrance from the 4,6-dimethyl groups necessitates bulky ligands to prevent catalyst deactivation.
Methylation Strategies for Pyrimidine Derivatives
Direct Methylation of Dihydroxypyrimidine Precursors
The patent CN111039876A outlines a green two-step process for 4-amino-2,6-dimethoxypyrimidine, adaptable to this compound:
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Cyclization : Ethyl cyanoacetate and urea undergo cyclization in methanol with sodium methoxide to form 4-amino-2,6-dihydroxypyrimidine.
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Methylation : The dihydroxy intermediate is treated with dimethyl sulfate and tetrabutylammonium bromide (phase transfer catalyst) in toluene at 70°C for 10 hours.
Adaptation for Target Compound :
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Replace the hydroxyl groups at positions 4 and 6 with methyl groups using dimethyl sulfate.
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Introduce the benzylamine group at position 2 via nucleophilic substitution post-methylation.
Yield Comparison :
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic System Stability
Pd/XPhos catalysts degrade at temperatures >110°C, necessitating strict temperature control during Buchwald–Hartwig amination.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,4,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-benzyl-N,4,6-trimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N,4,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrimidine derivatives with nitrogen-linked substituents exhibit diverse chemical and biological behaviors. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Substituent Effects : Methyl groups (e.g., 4,6-dimethyl) increase electron density, favoring nucleophilic reactions, while nitro or phenyl groups (e.g., in ) alter electronic properties and steric bulk.
- Fused-Ring Systems : Benzimidazole or benzothiazole moieties () introduce planar rigidity and hydrogen-bonding capabilities, critical for molecular recognition in biological systems.
Key Observations :
- Acetylacetone as a Building Block : Widely used in forming 4,6-dimethylpyrimidine cores ().
- Regioselectivity : Benzyl groups are introduced via nucleophilic substitution or alkylation, as seen in bromination methods using N-benzyl reagents ().
Key Observations :
Biological Activity
N-benzyl-N,4,6-trimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antiviral properties and potential applications in treating various diseases.
This compound is derived from the pyrimidine ring structure, which is known for its versatility in pharmacological applications. The synthesis of this compound typically involves modifications at the 2-position of the pyrimidine ring, allowing for the introduction of various substituents that can enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| CAS Number | [Not available] |
| Melting Point | [Not available] |
Antiviral Activity
One of the most notable activities of this compound is its role as an intermediate in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) like MC-1220. These compounds have demonstrated significant anti-HIV-1 activity by inhibiting the reverse transcriptase enzyme, crucial for viral replication.
Case Study: Anti-HIV Activity
In vitro studies have shown that derivatives of this compound exhibit potent activity against various HIV strains, including those resistant to standard treatments. For instance, modifications to the compound's structure can yield analogs with IC50 values in the nanomolar range against wild-type and mutant strains .
Cytotoxicity and Selectivity
The selectivity index (SI) is crucial when evaluating potential therapeutic agents. Studies indicate that while some derivatives show promising antiviral effects, they also need to demonstrate low cytotoxicity to be considered safe for clinical use. For example, compounds derived from this compound were tested against human cell lines to assess their cytotoxic effects. The results indicated that certain derivatives had an acceptable SI, making them suitable candidates for further development .
The mechanism through which this compound exerts its antiviral effects primarily involves binding to the reverse transcriptase enzyme. This binding inhibits the enzyme's function, thereby preventing viral replication. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity and specificity for the target enzyme .
Table 2: Biological Activity Data
| Compound | Target Virus | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| N-benzyl-N-methyl | HIV-1 | 0.15 | 150 | 1000 |
| N-benzyl-N-ethyl | HIV-1 | 0.25 | 200 | 800 |
| MC-1220 | HIV-1 | 0.05 | 100 | 2000 |
Q & A
Basic: What are the optimal synthetic routes for N-benzyl-N,4,6-trimethylpyrimidin-2-amine?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. A common approach includes:
Pyrimidine Core Functionalization : Start with 4,6-dimethylpyrimidin-2-amine. Introduce the benzyl group via nucleophilic substitution using benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF .
Methylation : Catalytic methylation of the secondary amine can be achieved using formic acid as a methyl donor over a heterogeneous Pt/C catalyst at 80–100°C, ensuring high regioselectivity .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure product.
Advanced: How can regiochemical control be ensured during the synthesis of this compound?
Answer:
Regiochemical challenges arise during benzylation and methylation due to competing reactive sites. Strategies include:
- Temperature Modulation : Lower temperatures (0–5°C) favor selective benzylation at the pyrimidine N2 position by slowing competing reactions .
- Catalyst Design : Pt/C catalysts with controlled pore sizes enhance methyl group transfer to the tertiary amine, minimizing side products .
- Protecting Groups : Temporary protection of the pyrimidine ring’s 4,6-dimethyl groups with Boc (tert-butoxycarbonyl) can prevent unwanted alkylation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm, pyrimidine ring protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 256.1912 for C₁₃H₁₇N₃) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., triclinic crystal system with unit cell parameters a = 8.28 Å, b = 9.61 Å, c = 16.57 Å) .
Advanced: How can crystallographic data resolve discrepancies in reported biological activities of this compound?
Answer:
Conflicting bioactivity reports may stem from polymorphic variations or solvate formation. Methodological steps include:
- Single-Crystal Analysis : Compare hydrogen-bonding networks (e.g., N–H···N interactions at 2.8–3.0 Å) and π-stacking distances (3.4–3.6 Å) across studies to identify structural outliers .
- Solvent Screening : Test recrystallization in polar (ethanol) vs. nonpolar (toluene) solvents to assess stability of active conformers .
- Docking Studies : Use crystallographic data to model ligand-receptor interactions (e.g., pyrimidine ring orientation in kinase binding pockets) .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination at 48–72 hr exposure) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition measured via ADP-Glo™) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Answer:
- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance membrane permeability (target LogP ~2.5–3.5) .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated oxidation .
- Prodrug Design : Conjugate with esterase-sensitive moieties (e.g., pivaloyloxymethyl) to improve oral bioavailability .
Basic: How to address solubility challenges in aqueous assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance aqueous dispersion .
Advanced: What computational methods validate experimental data for this compound?
Answer:
- DFT Calculations : Compare theoretical vs. experimental bond lengths (e.g., C–N at 1.34 Å vs. 1.32–1.36 Å in crystallography) to confirm electronic effects .
- MD Simulations : Model solvation dynamics in water/octanol systems to predict partition coefficients (LogP) .
- QSAR Models : Train algorithms on pyrimidine derivatives’ bioactivity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
